Picropodophyllotoxin-d3

Catalog No.
S925253
CAS No.
1454782-81-0
M.F
C22H22O8
M. Wt
417.428
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picropodophyllotoxin-d3

CAS Number

1454782-81-0

Product Name

Picropodophyllotoxin-d3

IUPAC Name

(5R,5aR,8aS,9R)-9-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

Molecular Formula

C22H22O8

Molecular Weight

417.428

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1/i3D3

InChI Key

YJGVMLPVUAXIQN-IWIYTUSESA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O

Synonyms

Picropodophyllin-d3; AXL 1717-d3; NSC 36407-d3; [5R-(5α,5aα,8aα,9α)]-5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxy-d3-phenyl)furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one; (5R,5aS,8aR,9R)-9-Hydroxy-5-(3,4,5-trimethoxy-d3-phenyl)-5,5a,8a,9-t

Picropodophyllotoxin-d3 (PPT-d3) is a naturally occurring derivative of podophyllotoxin, a compound found in the Mayapple plant (Podophyllum peltatum). While podophyllotoxin itself has shown antitumor properties, its clinical use is limited due to severe toxicity []. However, PPT-d3 has emerged as a potential research candidate due to its ability to inhibit mitosis, the process by which cells divide.

Disrupting Microtubule Dynamics

Mitosis relies on the formation of microtubules, a network of cellular scaffolding essential for chromosome separation during cell division. PPT-d3 acts as a mitotic inhibitor by binding to tubulin, the building block of microtubules. This binding prevents tubulin from properly assembling, leading to the disruption of the microtubule network and ultimately halting cell division []. This ability to target mitosis makes PPT-d3 a potential therapeutic candidate for cancer, as rapidly dividing cells are more susceptible to this disruption.

Exploring Therapeutic Potential

Research on PPT-d3 is ongoing, with studies investigating its effectiveness against various cancers. For example, some studies have shown promise for PPT-d3 in treating leukemia and other blood cancers [, ]. Additionally, research is exploring the potential for PPT-d3 to overcome resistance to existing cancer therapies, offering a new avenue for treatment [].

Picropodophyllotoxin-d3 is a derivative of podophyllotoxin, a natural product originally extracted from the roots of the Podophyllum species, particularly Podophyllum peltatum. This compound has garnered attention due to its unique structural features and potential therapeutic applications, particularly in oncology. Picropodophyllotoxin-d3 is characterized by its fine colorless crystalline form and is noted for being water-insoluble, which influences its bioavailability and pharmacokinetics .

The chemical reactivity of picropodophyllotoxin-d3 includes its susceptibility to oxidation and reduction reactions. It may react with strong oxidizing agents and can undergo exothermic reactions with reducing agents, releasing hydrogen gas . The compound's structure allows it to participate in various chemical transformations that can lead to the formation of different derivatives or related compounds.

Picropodophyllotoxin-d3 exhibits significant biological activity, particularly as an anti-cancer agent. Studies have shown that it induces apoptosis in esophageal squamous cancer cells by activating multiple caspases and increasing reactive oxygen species levels . The mechanism involves the regulation of endoplasmic reticulum stress and mitochondrial pathways, highlighting its potential as a therapeutic agent against certain types of cancer . Furthermore, it has been observed to cause cell cycle arrest at the G2/M phase by modulating cyclin-dependent kinase complexes .

Synthesis of picropodophyllotoxin-d3 can be achieved through various methods, including:

  • Chemical Synthesis: Utilizing organic synthesis techniques to create the compound from simpler precursors.
  • Biotransformation: Employing microbial or enzymatic processes to convert natural substrates into picropodophyllotoxin-d3.
  • Continuous-flow synthesis: Recent advancements have introduced continuous-flow methods that enhance yield and efficiency in synthesizing vitamin D derivatives, which could be adapted for picropodophyllotoxin-d3 synthesis .

These synthesis methods aim to optimize yield while minimizing by-products and environmental impact.

Picropodophyllotoxin-d3 holds promise in several applications:

  • Anticancer Therapy: Its ability to induce apoptosis in cancer cells makes it a candidate for developing new cancer treatments.
  • Pharmaceutical Research: Ongoing studies are exploring its mechanisms of action and potential combinations with other therapeutic agents.
  • Natural Product Chemistry: As a derivative of podophyllotoxin, it contributes to the understanding of plant-derived compounds in medicinal chemistry.

Research on interaction studies involving picropodophyllotoxin-d3 focuses on its synergistic effects with other chemotherapeutic agents. Studies indicate that combining picropodophyllotoxin-d3 with traditional chemotherapeutics may enhance efficacy while reducing toxicity . Additionally, investigations into its interactions with cellular pathways involved in apoptosis and cell cycle regulation are ongoing.

Picropodophyllotoxin-d3 shares structural similarities with several other compounds derived from podophyllum species or related natural products. Here are a few notable comparisons:

Compound NameStructural SimilarityUnique Features
PodophyllotoxinEpimer of picropodophyllotoxinKnown for its potent anticancer properties
EtoposideSemi-synthetic derivative of podophyllotoxinWidely used in chemotherapy for various cancers
TeniposideRelated to etoposideUsed in pediatric oncology
VincristineAlkaloid from Catharanthus roseusDifferent mechanism but similar anticancer applications

Picropodophyllotoxin-d3 is unique due to its specific apoptotic pathways and regulatory effects on cell cycle proteins, distinguishing it from these similar compounds . Its distinct mechanisms may provide new avenues for cancer treatment strategies.

XLogP3

2

Dates

Modify: 2023-08-15

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